TC 14012

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TC 14012 (Trifluoracetat-Salz) ist eine Peptidomimetikum-Verbindung, die für ihre doppelte Aktivität als Antagonist des Chemokinrezeptors 4 (CXCR4) und als Agonist des Chemokinrezeptors 7 (CXCR7) bekannt ist . Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsbereichen, einschließlich Krebs, Immunologie und Infektionskrankheiten, ein bedeutendes Potenzial gezeigt .

Vorbereitungsmethoden

Die Synthese von TC 14012 (Trifluoracetat-Salz) umfasst die Assemblierung einer Peptidkette, gefolgt von einer Cyclisierung zur Bildung einer Disulfidbrücke . Die Peptidkette wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, einer Methode, die die sequentielle Addition von Aminosäuren ermöglicht . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von geschützten Aminosäuren, Kupplungsreagenzien und einem festen Träger . Nachdem die Peptidkette zusammengesetzt ist, wird sie vom festen Träger abgespalten und cyclisiert, um die Disulfidbrücke zu bilden . Das Endprodukt wird dann unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥95% zu erreichen .

Analyse Chemischer Reaktionen

TC 14012 (Trifluoracetat-Salz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie DTT für die Reduktion und verschiedene Aminosäurederivate für die Substitution . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

TC 14012 (Trifluoracetat-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound (Trifluoracetat-Salz) entfaltet seine Wirkung, indem es an die Chemokinrezeptoren CXCR4 und CXCR7 bindet . Als Antagonist von CXCR4 hemmt es die Aktivität des Rezeptors und blockiert so die Signalwege, die an Zellmigration und -proliferation beteiligt sind . Als Agonist von CXCR7 aktiviert es den Rezeptor, was zur Rekrutierung von β-Arrestin und anschließender nachgeschalteter Signalgebung führt . Diese molekularen Zielstrukturen und Signalwege sind in verschiedenen physiologischen und pathologischen Prozessen, einschließlich Krebsmetastasen und Immunantwort, von entscheidender Bedeutung .

Wirkmechanismus

TC 14012 (trifluoroacetate salt) exerts its effects by binding to chemokine receptors CXCR4 and CXCR7 . As an antagonist of CXCR4, it inhibits the receptor’s activity, thereby blocking the signaling pathways involved in cell migration and proliferation . As an agonist of CXCR7, it activates the receptor, leading to the recruitment of β-arrestin and subsequent downstream signaling . These molecular targets and pathways are crucial in various physiological and pathological processes, including cancer metastasis and immune response .

Vergleich Mit ähnlichen Verbindungen

TC 14012 (Trifluoracetat-Salz) ist durch seine doppelte Aktivität als CXCR4-Antagonist und CXCR7-Agonist einzigartig . Zu den ähnlichen Verbindungen gehören:

AMD3100: Ein selektiver CXCR4-Antagonist, der zur Behandlung von HIV und Krebs eingesetzt wird.

T140: Ein peptidbasierter CXCR4-Antagonist mit ähnlicher Struktur und Aktivität wie this compound.

Im Vergleich zu diesen Verbindungen bietet this compound den Vorteil, sowohl CXCR4 als auch CXCR7 anzusprechen, was es zu einem vielseitigen Werkzeug für die Untersuchung der komplexen Wechselwirkungen zwischen diesen Rezeptoren macht .

Biologische Aktivität

TC 14012 is a notable compound primarily recognized for its dual role as a CXCR4 antagonist and ACKR3 (CXCR7) agonist . This article delves into its biological activities, mechanisms of action, and implications in various therapeutic contexts, particularly in relation to HIV infection and angiogenesis.

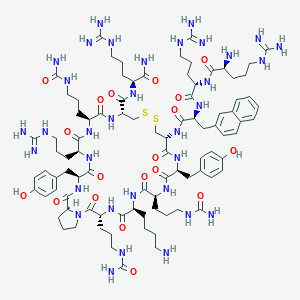

Chemical Structure and Properties

This compound is a serum-stable derivative of the cyclic peptide T140. Its structure includes several modifications that enhance its stability and biological activity:

CXCR4 Antagonism

This compound exhibits high affinity for the CXCR4 receptor, which is crucial for the entry of X4-tropic HIV-1 into T-cells. The compound effectively inhibits HIV-1 infection with an IC50 value of 19.3 nM , making it one of the most potent CXCR4 antagonists identified . The mechanism involves blocking CXCL12-induced signaling pathways, thereby preventing viral entry into host cells.

ACKR3 Agonism

In addition to its antagonistic effects on CXCR4, this compound acts as an agonist for ACKR3 with an EC50 value of 350 nM . This dual activity suggests a complex role in modulating chemokine signaling pathways, which could be leveraged for therapeutic benefits in conditions like cancer and cardiovascular diseases .

Impact on Endothelial Progenitor Cells (EPCs)

Recent studies have highlighted the beneficial effects of this compound on endothelial progenitor cells (EPCs), particularly under high-glucose conditions that mimic diabetes:

- EPC Functionality : this compound treatment improved EPC tube formation and migration, which were otherwise impaired by high glucose levels.

- Mechanistic Insights : The protective effects were linked to the activation of the Akt pathway and enhanced endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production .

- In Vivo Studies : In diabetic mouse models, this compound administration significantly enhanced blood perfusion recovery and angiogenesis in ischemic limbs, demonstrating its potential in promoting vascular repair .

Study on HIV Resistance

A pivotal study demonstrated that this compound not only inhibited X4-HIV-1 entry but also reduced viral replication in T-cell lines. The compound's ability to block CXCR4-mediated pathways was crucial for its efficacy against HIV .

Angiogenesis in Diabetic Models

In another study focused on diabetic conditions, this compound was shown to counteract the detrimental effects of high glucose on EPCs. The findings indicated that treatment with this compound led to:

- Upregulation of eNOS activity.

- Enhanced NO production.

- Prevention of EPC apoptosis caused by oxidative stress .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Activity | Mechanism | IC50/EC50 Value | Effect Observed |

|---|---|---|---|

| CXCR4 Antagonism | Inhibition of HIV entry | IC50 = 19.3 nM | Reduced viral replication |

| ACKR3 Agonism | Activation of chemokine signaling | EC50 = 350 nM | Modulation of angiogenic responses |

| EPC Function Enhancement | Upregulation of eNOS and NO production | Not specified | Improved tube formation and migration |

| Angiogenesis in Ischemic Models | Enhanced blood perfusion recovery | Not specified | Increased EPC mobilization |

Eigenschaften

IUPAC Name |

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDHDBBOJNZKY-LNDHEDFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H140N34O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2066.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.